2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanamine
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Overview
Description
2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanamine is an organic compound that belongs to the class of quinoline derivatives It is characterized by a quinoline ring that is partially hydrogenated, making it a tetrahydroquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanamine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This process yields the tetrahydroquinoline intermediate, which can then be further reacted with ethylamine to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated amine derivatives.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with catalysts like Pd/C.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethanamine
- (1,2,3,4-Tetrahydroquinolin-6-yl)methanamine
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Comparison: Compared to other similar compounds, 2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanamine is unique due to its specific substitution pattern on the quinoline ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H16N2 |
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Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydroquinolin-6-yl)ethanamine |
InChI |
InChI=1S/C11H16N2/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11/h3-4,8,13H,1-2,5-7,12H2 |
InChI Key |
TXLKADKPUZNQOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CCN)NC1 |
Origin of Product |
United States |
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